

2-(5-Bromopyridin-2-yl)propan-2-ol CAS number and properties

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Compound of Interest

Compound Name: 2-(5-Bromopyridin-2-yl)propan-2-ol

Cat. No.: B1339358

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Technical Guide: 2-(5-Bromopyridin-2-yl)propan-2-ol

CAS Number: 290307-40-3

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of **2-(5-Bromopyridin-2-yl)propan-2-ol**, a key building block in medicinal chemistry and drug discovery. This document outlines its chemical and physical properties, safety information, a detailed experimental protocol for its synthesis, and its applications in the development of bioactive molecules.

Chemical and Physical Properties

2-(5-Bromopyridin-2-yl)propan-2-ol is a halogenated pyridine derivative with a tertiary alcohol functional group. These features make it a versatile intermediate for the synthesis of a wide range of more complex molecules. Its key properties are summarized in the table below for easy reference.

Property	Value	Reference(s)
CAS Number	290307-40-3	[1][2]
Molecular Formula	C ₈ H ₁₀ BrNO	[1][2]
Molecular Weight	216.08 g/mol	[1][2]
Appearance	Liquid	[1]
Boiling Point	281.5 °C at 760 mmHg	[1]
Flash Point	124 °C	[1]
Purity	Typically ≥96%	[1]
Storage Temperature	Room temperature	[1]

Safety and Handling

Appropriate safety precautions should be taken when handling **2-(5-Bromopyridin-2-yl)propan-2-ol**. It is classified as harmful and an irritant.

Hazard Statements:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P264: Wash skin thoroughly after handling.
- P270: Do not eat, drink or smoke when using this product.

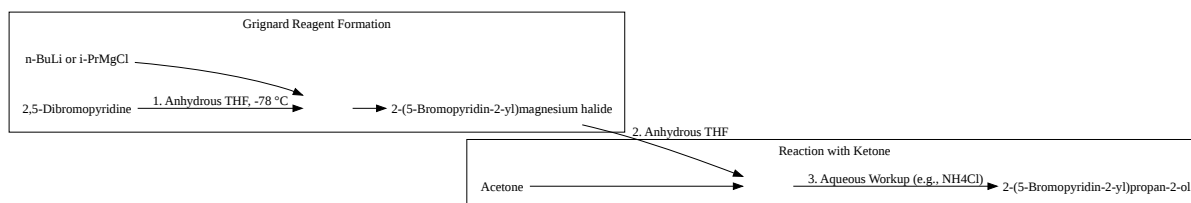
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
- P302+P352: IF ON SKIN: Wash with plenty of soap and water.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For comprehensive safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Experimental Protocol: Synthesis via Grignard Reaction

The synthesis of **2-(5-Bromopyridin-2-yl)propan-2-ol** can be effectively achieved through a Grignard reaction. This involves the reaction of a Grignard reagent, formed from a suitable bromopyridine derivative, with acetone. While a specific protocol for this exact compound is not readily available in published literature, the following detailed methodology for a closely related analog, 2-(2-Chloropyridin-4-yl)propan-2-ol, can be adapted.

Reaction Scheme:



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Figure 1. General workflow for the synthesis of **2-(5-Bromopyridin-2-yl)propan-2-ol**.

Materials:

- 2,5-Dibromopyridine
- n-Butyllithium (n-BuLi) or Isopropylmagnesium chloride (i-PrMgCl)
- Anhydrous Tetrahydrofuran (THF)
- Anhydrous Acetone
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Ethyl acetate
- Anhydrous sodium sulfate (Na_2SO_4)
- Standard glassware for anhydrous reactions (flame-dried)
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- Preparation of the Grignard Reagent:
 - In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,5-dibromopyridine (1.0 eq) in anhydrous THF under an inert atmosphere.
 - Cool the solution to -78 °C using a dry ice/acetone bath.
 - Slowly add a solution of n-butyllithium or isopropylmagnesium chloride (1.0 eq) in an appropriate solvent dropwise via the dropping funnel, maintaining the temperature below -70 °C. The selective formation of the Grignard reagent at the 2-position is expected due to the electronic properties of the pyridine ring.
 - Stir the reaction mixture at -78 °C for 1-2 hours.
- Reaction with Acetone:
 - To the freshly prepared Grignard reagent, add anhydrous acetone (1.1 eq) dropwise, ensuring the internal temperature remains below -70 °C.
 - After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
- Work-up and Purification:
 - Cool the reaction mixture to 0 °C in an ice bath.
 - Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
 - Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
 - Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
 - Filter the drying agent and concentrate the solvent in vacuo to obtain the crude product.

- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure **2-(5-Bromopyridin-2-yl)propan-2-ol**.

Applications in Drug Discovery and Development

2-(5-Bromopyridin-2-yl)propan-2-ol serves as a crucial intermediate in the synthesis of various biologically active molecules. The bromopyridine moiety is a common scaffold in medicinal chemistry, and the tertiary alcohol provides a handle for further chemical modifications.

While specific signaling pathways directly modulated by this compound are not extensively documented, its derivatives are of significant interest in the development of therapeutic agents. The pyridine ring can act as a bioisostere for other aromatic systems and can participate in hydrogen bonding and other interactions with biological targets. The bromo-substituent offers a site for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce further diversity and build more complex molecular architectures.

Logical Relationship in Drug Discovery:



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Figure 2. Role of **2-(5-Bromopyridin-2-yl)propan-2-ol** in a typical drug discovery workflow.

This compound and its derivatives have been utilized in the synthesis of molecules targeting a range of biological pathways, although specific examples directly citing **2-(5-Bromopyridin-2-yl)propan-2-ol** are often found within patent literature for proprietary drug development programs. Its structural motifs are present in inhibitors of various enzymes and receptors. For instance, pyridine-containing compounds are known to be involved in the development of kinase inhibitors, GPCR modulators, and other therapeutic classes. The versatility of this building block makes it a valuable tool for medicinal chemists aiming to explore novel chemical space in the quest for new drugs.

In summary, **2-(5-Bromopyridin-2-yl)propan-2-ol** is a readily synthesizable and highly functionalized building block with significant potential in the field of drug discovery and development. Its chemical properties allow for diverse synthetic manipulations, making it an important starting material for the creation of novel therapeutic agents.

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References

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